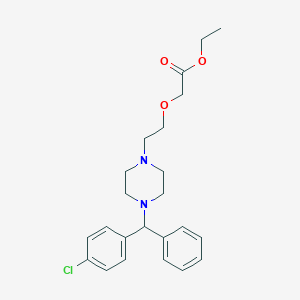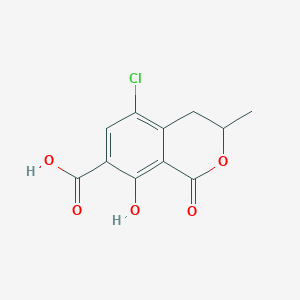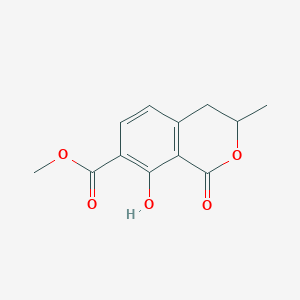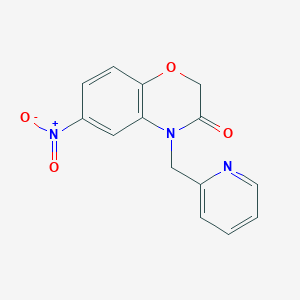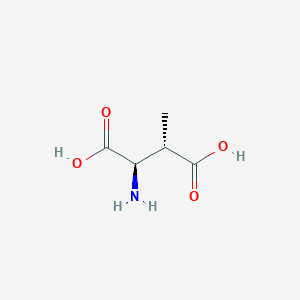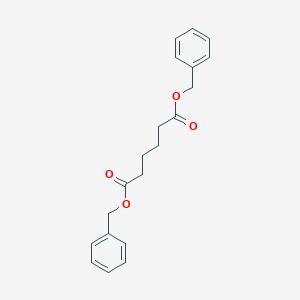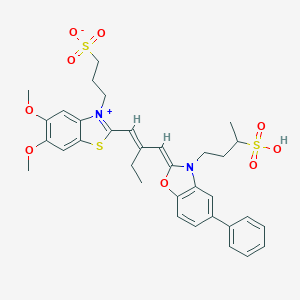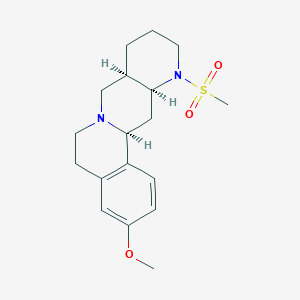![molecular formula C23H27N5O5S B044465 methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 121864-76-4](/img/structure/B44465.png)
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N6O5S, and is commonly referred to as MDAPINP.
Wirkmechanismus
The mechanism of action of MDAPINP involves the inhibition of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MDAPINP are varied and complex. It has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MDAPINP in lab experiments is its potent inhibitory effects on several enzymes, which can be useful in the development of new drugs for the treatment of neurological disorders. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. However, one limitation of using MDAPINP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of MDAPINP. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on the compound's potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDAPINP, including its antioxidant and anti-inflammatory effects. Finally, the synthesis process for MDAPINP could be optimized to make it more efficient and cost-effective for use in lab experiments.
Synthesemethoden
The synthesis of MDAPINP involves several steps, including the condensation of 2,5-diaminopentanoic acid with 1-(2-nitrophenyl)sulfanylindole-3-carboxylic acid, followed by the esterification of the resulting intermediate with methyl chloroformate. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
MDAPINP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
121864-76-4 |
|---|---|
Produktname |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
Molekularformel |
C23H27N5O5S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C23H27N5O5S/c1-33-23(30)18(26-22(29)17(25)8-6-12-24)13-15-14-27(19-9-3-2-7-16(15)19)34-21-11-5-4-10-20(21)28(31)32/h2-5,7,9-11,14,17-18H,6,8,12-13,24-25H2,1H3,(H,26,29)/t17-,18-/m0/s1 |
InChI-Schlüssel |
IUECJFZUHONGHL-ROUUACIJSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
Kanonische SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
Synonyme |
H-Orn-Trp(Nps)-OMe H-ornithyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



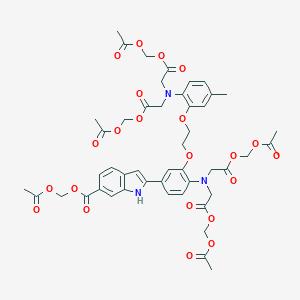
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
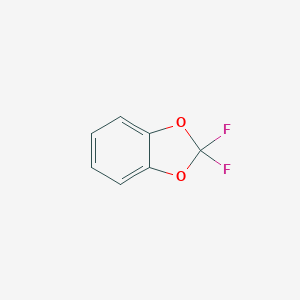
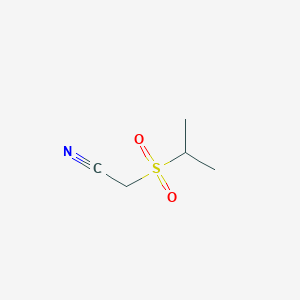
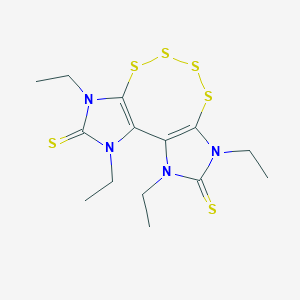
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
